2-Phenylcyclohex-anone oxime
CAS No.:
Cat. No.: VC14230826
Molecular Formula: C12H15NO
Molecular Weight: 189.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15NO |
|---|---|
| Molecular Weight | 189.25 g/mol |
| IUPAC Name | N-(2-phenylcyclohexylidene)hydroxylamine |
| Standard InChI | InChI=1S/C12H15NO/c14-13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11,14H,4-5,8-9H2 |
| Standard InChI Key | KEZSUWLEVRELGQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(=NO)C(C1)C2=CC=CC=C2 |
Introduction
Synthesis and Structural Characteristics
Synthetic Methodology
The synthesis of 2-phenylcyclohexanone oxime typically proceeds via the condensation of 2-phenylcyclohexanone with hydroxylamine hydrochloride under basic conditions. This reaction follows a nucleophilic addition-elimination mechanism, where the carbonyl oxygen of the ketone is replaced by the hydroxylamine-derived nucleophile. Optimal yields are achieved using ethanol as a solvent and sodium acetate as the base, with reflux conditions (70–80°C) facilitating water elimination.
Key Reaction Parameters:
| Parameter | Condition |
|---|---|
| Reactants | 2-Phenylcyclohexanone, NH₂OH·HCl |
| Base | Sodium acetate |
| Solvent | Ethanol |
| Temperature | 70–80°C (reflux) |
| Reaction Time | 4–6 hours |
Structural Analysis
The compound’s isomeric SMILES notation (C1CC/C(=N/O)/C(C1)C2=CC=CC=C2) highlights the E-configuration of the oxime group, stabilized by intramolecular hydrogen bonding. X-ray crystallography studies of analogous oximes reveal planar geometries around the C=N bond, with bond lengths consistent with partial double-bond character (1.28–1.32 Å).
Chemical Reactivity and Applications in Organic Synthesis
Nucleophilic Substitution at Oxime Nitrogen
2-Phenylcyclohexanone oxime participates in Sₙ2-type substitutions at its sp²-hybridized nitrogen, a rarity in classical organic chemistry. Ab initio MP2 calculations demonstrate that the activation energy for this process parallels that of the Beckmann rearrangement (~25 kcal/mol), enabling synthetic routes to aza-arenes and cyclic imines . For example, intramolecular displacement by adjacent nucleophiles yields quinolines and dihydropyrroles, as illustrated below:
Transition Metal-Mediated Transformations
Palladium-catalyzed amino-Heck reactions utilizing O-pentafluorobenzoyloxime derivatives generate alkylideneaminopalladium(II) intermediates. These species undergo cyclization to form pyrroles, pyridines, and aza-azulenes with high regioselectivity . Such methodologies underscore the compound’s utility in constructing nitrogen-rich pharmacophores.
Industrial and Research Applications
Intermediate in Agrochemical Synthesis
The oxime’s reactivity toward Grignard reagents enables efficient synthesis of pesticidal amines. For instance, reaction with methylmagnesium bromide produces N-methyl-2-phenylcyclohexylamine, a precursor to neonicotinoid analogs with improved insecticidal activity.
Enzymatic Biocatalysis
Engineered P450 monooxygenases (e.g., CYP153A variants) catalyze the asymmetric oxidation of 2-phenylcyclohexanone oxime to chiral lactones (up to 98% ee). These products serve as building blocks for macrolide antibiotics and antifungals.
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